H-Ala-Phe-Pro-bNA HCl chromogenic substrate properties
H-Ala-Phe-Pro-bNA HCl chromogenic substrate properties
Topic: H-Ala-Phe-Pro-bNA HCl Chromogenic Substrate Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Substrate Profile, Assay Methodologies, and Kinetic Applications for Prolyl Endopeptidase
Executive Summary
H-Ala-Phe-Pro-bNA HCl (L-Alanyl-L-Phenylalanyl-L-Proline-β-naphthylamide hydrochloride) is a highly specific synthetic substrate designed for the kinetic characterization of Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP; EC 3.4.21.26).
Unlike simple chromogenic substrates (e.g., p-nitroanilides) that release a yellow product, this substrate releases
-
Direct Fluorometric: High-sensitivity detection of free bNA (Ex ~340 nm / Em ~410 nm).
-
Colorimetric (Coupled): Post-reaction coupling with diazonium salts (e.g., Fast Garnet GBC) to generate a red azo dye (
~520 nm).
This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing this substrate in high-throughput screening (HTS) and enzyme kinetics.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| Systematic Name | L-Alanyl-L-phenylalanyl-L-proline-N-2-naphthylamide hydrochloride |
| Sequence | H-Ala-Phe-Pro-βNA[1][2] · HCl |
| Molecular Weight | ~495.0 g/mol (Salt form) |
| CAS Number | 749831-27-4 (HCl salt) / 102601-58-1 (Free base) |
| Target Enzyme | Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP) |
| Cleavage Site | C-terminal side of Proline (Pro-bNA bond) |
| Solubility | Soluble in DMSO (Stock); Soluble in aqueous buffers (Working) |
| Appearance | White to off-white lyophilized powder |
Storage Stability:
-
Solid: -20°C (Stable for >2 years if desiccated).[3]
-
Stock Solution (DMSO): -20°C (Stable for 1–2 months). Avoid repeated freeze-thaw cycles.
Mechanism of Action
The substrate mimics the internal proline-containing sequences found in neuropeptides (e.g., Substance P, neurotensin) that are natural targets of PEP.
Reaction Pathway[5]
-
Binding: The tripeptide sequence (Ala-Phe-Pro) fits into the catalytic pocket of PEP.
-
Catalysis: The active site serine attacks the carbonyl carbon of the Proline-bNA amide bond.
-
Release: Free
-naphthylamine (bNA) is released into the solution. -
Detection:
-
Path A (Fluorescence): The free amine is excited at UV wavelengths and emits blue fluorescence.
-
Path B (Colorimetric): The free amine reacts with a diazonium salt to form an insoluble red azo dye.
-
Pathway Visualization
Caption: Enzymatic hydrolysis of H-Ala-Phe-Pro-bNA by PEP, leading to dual detection modalities.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 100 mM Phosphate Buffer, pH 7.0–7.5, containing 1 mM DTT and 1 mM EDTA. (PEP is a serine protease but requires reducing agents for optimal stability).
-
Substrate Stock (10 mM): Dissolve 4.95 mg of H-Ala-Phe-Pro-bNA HCl in 1 mL of anhydrous DMSO.
-
Coupling Reagent (Optional for Colorimetric): 1 mg/mL Fast Garnet GBC in 1M Acetate buffer (pH 4.0) with 10% Tween-20. Prepare fresh.
Method A: Kinetic Fluorometric Assay (Recommended)
This method allows for continuous monitoring of enzyme activity and is preferred for determining
-
Setup: In a black 96-well plate, add 180 µL of Assay Buffer.
-
Enzyme: Add 10 µL of enzyme sample (e.g., tissue homogenate or recombinant PEP). Incubate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of Substrate Stock (final conc. 0.5 mM).
-
Measurement: Immediately monitor fluorescence in a plate reader.
-
Excitation: 335–340 nm
-
Emission: 410–435 nm
-
Mode: Kinetic (read every 30-60 seconds for 10-20 minutes).
-
-
Quantification: Use a standard curve of pure
-naphthylamine to convert RFU/min to mol/min.
Method B: Endpoint Colorimetric Assay
Best for routine screening where fluorescence instrumentation is unavailable.
-
Incubation: Mix 100 µL Enzyme + 350 µL Buffer + 50 µL Substrate. Incubate at 37°C for 30–60 minutes.
-
Termination & Coupling: Add 500 µL of Fast Garnet GBC solution.
-
Note: The acidic pH of the coupling reagent stops the enzymatic reaction and facilitates diazo coupling.
-
-
Development: Allow color to develop for 10 minutes at room temperature (protected from light).
-
Read: Measure Absorbance at 520–525 nm .
Critical Safety & Trustworthiness (E-E-A-T)
Carcinogenicity Warning
-Naphthylamine (bNA) is classified as a Group 1 Carcinogen (Known Human Carcinogen) by the IARC. It is a potent bladder carcinogen.[4]-
Handling: Always handle the substrate and reaction products in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal: All waste containing bNA must be segregated and disposed of as hazardous cytotoxic waste. Do not pour down the sink.
Assay Validation (Self-Check)
To ensure your data is reliable, perform these controls:
-
No-Enzyme Control: Buffer + Substrate. (Detects spontaneous hydrolysis).
-
No-Substrate Control: Buffer + Enzyme. (Detects autofluorescence of the tissue sample).
-
Quench Check: If screening inhibitors, test if the inhibitor absorbs light at 340 nm or 410 nm (Inner Filter Effect).
Kinetic Analysis & Data Interpretation
Enzyme activity is typically calculated using the slope of the linear portion of the reaction curve.
Typical Kinetic Constants
While values vary by species (Human vs. Bacterial PEP), typical ranges for H-Ala-Phe-Pro-bNA are:
- : 10 – 50 µM
- : High turnover rate compared to Z-Gly-Pro-bNA.
Workflow Diagram
Caption: Step-by-step workflow for Fluorometric and Colorimetric assay execution.
References
-
IARC Monographs. (2012). 2-Naphthylamine (Beta-Naphthylamine).[4][5] International Agency for Research on Cancer.[4] [Link]
-
Szeltner, Z., et al. (2000).
-Propeller Domain of Prolyl Oligopeptidase Enhances the Catalytic Capability of the Peptidase Domain. Journal of Biological Chemistry. [Link] -
Yoshimoto, T., et al. (1979). Post-proline cleaving enzyme: identification as serine protease using active site specific inhibitors. Journal of Biological Chemistry. [Link]
Sources
- 1. H-Ala-Phe-Pro-bNA HCl | C27H31ClN4O3 | CID 131676716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probing substrate backbone function in prolyl oligopeptidase catalysis--large positional effects of peptide bond monothioxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 2-Naphthylamine and cancer | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. nj.gov [nj.gov]
